4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide
Description
This compound belongs to the chromene-carboxamide family, characterized by a 4-oxo-4H-chromene core substituted with a carboxamide group. Its structure includes a phenyl group and a piperidine-1-carbonyl moiety, distinguishing it from simpler chromene derivatives. Chromene-based compounds are widely studied for their biological activities, including enzyme inhibition and anticancer properties .
Properties
IUPAC Name |
N-(4-oxochromene-2-carbonyl)-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-18-15-20(28-19-12-6-5-11-17(18)19)21(26)24(16-9-3-1-4-10-16)22(27)23-13-7-2-8-14-23/h1,3-6,9-12,15H,2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWSOCGLKUPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophilic intermediate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with a suitable amine derivative, such as aniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Differences in Pharmacological and Physicochemical Properties
- Enzyme Inhibition : Sulfonamide-containing derivatives (e.g., 5a–e ) exhibit strong carbonic anhydrase inhibitory activity due to the sulfamoyl group’s interaction with the enzyme’s zinc ion . In contrast, the target compound lacks this group, suggesting divergent biological targets.
- Solubility : Piperazine/piperidine derivatives (e.g., 5d , 4h ) show enhanced solubility in polar solvents, especially when formulated as salts (e.g., hydrochloride in ). The phenyl-piperidine combination in the target compound may reduce aqueous solubility, favoring lipid membrane penetration .
- Thermal Stability : High melting points (~300°C) in sulfonamide derivatives (e.g., 5a–e ) indicate strong crystalline packing, whereas piperidine/benzyl-substituted analogs (e.g., 4h ) may have lower melting points due to bulky substituents .
Biological Activity
The compound 4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. Chromenes are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the chromene core followed by functionalization to introduce the piperidine and phenyl groups. Various synthetic routes have been explored, often utilizing organocatalysts for efficiency and environmental friendliness.
Example Synthesis Procedure:
- Formation of Chromene Core : A three-component reaction involving malononitrile, an aromatic aldehyde, and a diketone can yield the chromene scaffold.
- Functionalization : The introduction of the piperidine carbonyl can be achieved through acylation reactions using suitable coupling agents.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that derivatives of chromene, including this compound, exhibit minimum inhibitory concentrations (MIC) in the low microgram range.
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
| Candida albicans | 0.30 | Fungicidal |
These findings indicate a broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent .
Anticancer Activity
Research has indicated that compounds within the chromene class possess anticancer properties. The mechanism often involves induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study:
A study investigating various chromene derivatives reported that one derivative exhibited an IC50 value less than that of standard chemotherapeutics like doxorubicin against multiple cancer cell lines . The structure-activity relationship suggested that specific substitutions on the phenyl ring significantly enhanced anticancer activity.
Structure-Activity Relationship (SAR)
The biological activity of chromenes is closely linked to their structural features. Modifications at various positions on the chromene ring can lead to significant changes in potency and selectivity.
Key Findings:
- Substituent Effects : Electron-withdrawing groups on the phenyl ring generally enhance antimicrobial activity.
- Piperidine Moiety : The presence of a piperidine group is crucial for maintaining activity against certain bacterial strains.
- Hydrophobic Interactions : Increased hydrophobic character often correlates with enhanced membrane permeability and bioactivity .
Q & A
Q. What are the standard synthetic routes for 4-oxo-N-phenyl-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?
A one-pot synthesis method involving 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea catalyzed by p-toluenesulfonic acid has been reported for analogous chromene derivatives. Optimization can focus on solvent selection (e.g., ethanol or DMF), catalyst loading (5–10 mol%), and temperature control (80–100°C) to enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) are diagnostic. The piperidine moiety shows distinct signals for N–CO (δ ~165 ppm) and aliphatic protons (δ 1.5–3.5 ppm) .
- IR Spectroscopy : Stretch bands for amide C=O (~1650 cm⁻¹) and chromene carbonyl (~1700 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula and fragmentation patterns .
Q. What computational tools are used to predict the compound’s physicochemical properties and drug-likeness?
Software like Schrödinger Suite or SwissADME can calculate logP (lipophilicity), topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance. Molecular docking studies with enzymes (e.g., carbonic anhydrases) may reveal binding affinities, while bioavailability scores (>0.55) suggest oral absorption potential .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods due to acute toxicity risks (Category 4 for oral/dermal/inhalation).
- First Aid : Immediate rinsing for skin/eye contact and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural elucidation?
Single-crystal X-ray diffraction provides precise bond lengths/angles and confirms the spatial arrangement of the chromene and piperidine moieties. For example, C=O bond lengths (~1.22 Å) and dihedral angles between aromatic rings can validate stereoelectronic effects .
Q. What strategies address discrepancies in NMR data interpretation for this compound?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- Variable Temperature NMR : Identifies dynamic processes (e.g., piperidine ring puckering) causing signal broadening .
Q. How can researchers investigate the compound’s biological activity against antimicrobial targets?
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Enzyme Inhibition : Screen for activity against bacterial enoyl-ACP reductase or fungal lanosterol demethylase .
Q. What mechanistic insights explain its potential as a carbonic anhydrase inhibitor?
Molecular dynamics simulations reveal interactions between the sulfonamide group (if present) and the enzyme’s zinc-active site. Free energy calculations (MM-PBSA) quantify binding affinity, while mutagenesis studies validate key residues (e.g., Thr199, Glu106) .
Q. How can reaction kinetics studies improve scalability for analogs?
- Rate Determination : Monitor intermediates via HPLC or in situ FTIR.
- Activation Energy : Use Arrhenius plots to optimize temperature (e.g., 60–80°C reduces side reactions).
- Catalyst Screening : Compare p-TSA with alternatives like Amberlyst-15 for improved turnover .
Q. What structural modifications enhance selectivity in kinase inhibition assays?
- Piperidine Substitution : Replace with morpholine for altered H-bonding.
- Chromene Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking with kinase ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
